(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol
Description
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFOS. This compound features a thiophene ring substituted with chlorine and fluorine atoms, as well as a phenyl group attached to a methanol moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Properties
Molecular Formula |
C11H8ClFOS |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(4-chloro-3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-15-11(9(8)13)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
InChI Key |
IWADHRUDIXJUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CS2)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Methanol Addition: Finally, the methanol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-3-(methylthio)phenyl)(thiophen-2-yl)methanol
- 4-Fluorothiophenol
- 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and fluoro substituents. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly chlorine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is CHClFOS, with a molecular weight of approximately 256.72 g/mol. Its structure features a thiophene ring substituted with chlorine and fluorine atoms, linked to a phenyl group through a methanol moiety. This configuration is significant for its biological activity, as the halogen atoms can influence lipophilicity and binding affinity to biological targets.
The biological activity of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol primarily involves its role as an inhibitor of various enzymes and receptors. Preliminary studies indicate that compounds with similar structures have demonstrated potential as inhibitors of sodium-dependent transporters and other critical enzymes involved in physiological processes. The mechanism by which this compound exerts its effects includes:
- Binding Affinity : It acts as a ligand, binding to specific proteins or enzymes and modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes such as lysyl oxidase, which is crucial in collagen cross-linking and tissue remodeling .
Antimicrobial Activity
Research has shown that compounds related to (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol exhibit antimicrobial properties against various pathogens. For instance, studies have reported significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Potential
In vitro studies have indicated that similar thiophene derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy .
Case Studies
- Inhibition of Lysyl Oxidase : A study focused on the inhibition of lysyl oxidase by halogenated thiophene derivatives demonstrated that these compounds could effectively reduce enzyme activity, suggesting potential applications in fibrosis treatment .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial efficacy of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol against Candida albicans and Aspergillus niger, showcasing its broad-spectrum activity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol | Thiophene ring with Cl and F | Inhibits lysyl oxidase; antimicrobial properties |
| 2-Chloro-3-(benzylamino)-naphthalene-1,4-dione | Naphthalene structure | Anti-Alzheimer's; inhibits β-amyloid aggregation |
| 3-Fluorothiophen-2-yl)(o-tolyl)methanol | Similar thiophene structure | Acts as a ligand; modulates enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
